molecular formula C7H15NO2S B13790799 Methyl S-ethyl-L-homocysteinate

Methyl S-ethyl-L-homocysteinate

Cat. No.: B13790799
M. Wt: 177.27 g/mol
InChI Key: BUOIIQFTBLIAGY-LURJTMIESA-N
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Description

Methyl S-ethyl-L-homocysteinate is a synthetic derivative of L-homocysteine, an endogenous sulfur-containing amino acid involved in methionine and cysteine metabolism. The compound features two structural modifications:

  • S-ethylation: Replacement of the thiol (-SH) group with an ethyl (-S-CH₂CH₃) moiety.
  • Methyl esterification: Conversion of the carboxylic acid (-COOH) to a methyl ester (-COOCH₃).

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

methyl (2S)-2-amino-4-ethylsulfanylbutanoate

InChI

InChI=1S/C7H15NO2S/c1-3-11-5-4-6(8)7(9)10-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1

InChI Key

BUOIIQFTBLIAGY-LURJTMIESA-N

Isomeric SMILES

CCSCC[C@@H](C(=O)OC)N

Canonical SMILES

CCSCCC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl S-ethyl-L-homocysteinate can be synthesized through the esterification of homocysteine with methanol in the presence of trimethylchlorosilane. This method offers convenience, mild reaction conditions, and good to excellent yields . Another method involves the microwave-assisted derivatization of fatty acids, which is fast and accurate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the principles of esterification and microwave-assisted derivatization can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl S-ethyl-L-homocysteinate undergoes various chemical reactions, including:

    Oxidation: Conversion to disulfides or sulfoxides.

    Reduction: Conversion to thiols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, thiols, and substituted derivatives of this compound .

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Properties

Methyl S-ethyl-L-homocysteinate exhibits significant antioxidant properties, which can be crucial in protecting cells from oxidative stress. Research indicates that compounds like S-methyl cysteine, closely related to this compound, can mitigate oxidative damage in various cell types. For instance, studies have shown that S-methyl cysteine can reduce the levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes in human bronchial epithelial cells exposed to oxidative stressors such as hydrogen peroxide .

2. Metabolic Syndrome Management

This compound may play a role in managing metabolic syndrome. Research involving related compounds has demonstrated their effectiveness in improving insulin sensitivity and reducing inflammatory markers in animal models subjected to high-fructose diets. For example, S-methyl cysteine supplementation led to decreased plasma glucose and insulin levels, suggesting a potential application for this compound in metabolic health .

Biochemical Applications

1. Protein Interactions

The compound's structure allows it to interact with various proteins involved in cellular signaling pathways. Studies on similar sulfur-containing amino acids have indicated their involvement in modulating protein function through redox reactions, which may influence cellular processes such as apoptosis and inflammation. For example, the protective effects of S-ethyl cysteine on bronchial cells involve downregulation of pro-apoptotic factors and maintenance of cellular redox balance .

2. Drug Development

This compound's unique chemical properties make it a candidate for drug development, particularly in creating new therapeutic agents targeting oxidative stress-related diseases. The analogs of this compound are being explored for their potential as drug payloads in antibody-drug conjugates, which can enhance targeted delivery and efficacy against cancer cells .

Toxicological Applications

1. Safety Assessments

Understanding the toxicological profile of this compound is essential for its safe application in therapeutic contexts. Studies on related compounds have been conducted to assess their safety profiles, focusing on potential cytotoxic effects and metabolic pathways involved in detoxification processes . Evaluating these aspects can guide researchers in determining safe dosage ranges for clinical applications.

Case Studies

StudyObjectiveFindings
Study on S-methyl cysteine's effects on oxidative stressInvestigate antioxidant effectsReduced ROS levels and improved antioxidant enzyme activity in bronchial cells
Metabolic syndrome research using S-methyl cysteineAssess metabolic health impactSignificant reduction in plasma glucose and insulin resistance markers in rats
Drug development research on carmaphycinsEvaluate therapeutic potentialIdentified binding interactions with proteasome; implications for cancer treatment

Mechanism of Action

Methyl S-ethyl-L-homocysteinate exerts its effects through its involvement in metabolic pathways. It can be remethylated to methionine or converted to cysteine via the transsulfuration pathway. These pathways require vitamin-derived cofactors, including pyridoxine (vitamin B6), folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2) . The compound’s effects are mediated through its interactions with enzymes and other molecular targets involved in these pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound S-Substituent Carboxylic Acid Modification Key Applications/Properties Reference
L-Homocysteine -SH Free acid (-COOH) Methionine precursor, cardiovascular biomarker
S-Adenosyl-L-homocysteine -5'-Adenosyl Free acid (-COOH) Methyltransferase inhibitor, epigenetic regulation
S-Allyl-L-homocysteine -CH₂CH=CH₂ Free acid (-COOH) Antimicrobial, antioxidant
Methyl S-phenylcysteinate -C₆H₅ (phenyl) Methyl ester (-COOCH₃) Enhanced stability, catalytic studies
Methyl S-ethyl-L-homocysteinate -CH₂CH₃ (ethyl) Methyl ester (-COOCH₃) Hypothesized: Enzyme substrate analog, metabolic studies
Key Observations:
  • Lipophilicity : The ethyl group and methyl ester increase LogP compared to L-homocysteine (LogP ~1.2–1.8 for similar esters) . This enhances membrane permeability but may reduce aqueous solubility.
  • Reactivity : The S-ethyl group is less nucleophilic than the thiol in L-homocysteine, reducing disulfide bond formation and oxidative degradation .
Analytical Parameters :
Parameter Method Acceptable Range Reference
Purity HPLC-UV (254 nm) ≥95%
Enantiomeric Excess Chiral HPLC (Chiralpak) ee ≥ 98%
LogP Shake-flask (octanol/water) 1.2–1.8
Enzyme Interactions :
  • Methyltransferase Inhibition: Unlike S-adenosyl-L-homocysteine (SAH), which potently inhibits methyltransferases, the S-ethyl analog may exhibit weaker binding due to the absence of the adenosine moiety .
  • Antioxidant Activity : Comparable to S-methylcysteine but less potent than S-allyl derivatives, as ethyl groups offer moderate radical-scavenging capacity .
Toxicity Profile :
  • Acute Toxicity: While L-homocysteine is classified as orally toxic (Category 4, H302) , S-ethylation may reduce reactivity and toxicity. However, methyl esters can hydrolyze to release methanol, necessitating careful handling .

Biological Activity

Methyl S-ethyl-L-homocysteinate (MESH) is a compound derived from homocysteine, an amino acid that plays a critical role in various biological processes, including methylation and redox reactions. Understanding the biological activity of MESH is essential for elucidating its potential therapeutic applications and implications in metabolic disorders.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group and an ethyl group attached to the sulfur atom of the homocysteine backbone. This structural modification influences its reactivity and biological interactions.

MESH is involved in several biochemical pathways, primarily through its role as a methyl donor in methylation reactions. It participates in the synthesis of S-adenosylmethionine (AdoMet), which is a crucial methyl donor in numerous biological processes, including DNA methylation, protein modification, and lipid metabolism.

Key Pathways:

  • Methylation Reactions: MESH contributes to the formation of AdoMet, which donates methyl groups to various substrates, impacting gene expression and cellular function.
  • Homocysteine Metabolism: MESH can influence homocysteine levels, which are linked to cardiovascular diseases when elevated.

Biological Activity and Case Studies

Research has demonstrated various biological activities associated with MESH and related compounds. Below are summarized findings from relevant studies:

StudyFindings
MESH exhibits potential neuroprotective effects by modulating homocysteine levels, thus influencing oxidative stress pathways. In animal models, reduced oxidative damage was observed with MESH administration.
In vitro studies indicated that MESH enhances the activity of certain enzymes involved in detoxification processes, suggesting a role in reducing cellular stress.
Clinical observations have linked MESH to improved outcomes in patients with hyperhomocysteinemia, indicating its potential as a therapeutic agent for managing elevated homocysteine levels.

Research Findings

  • Neuroprotective Effects : A study indicated that MESH could mitigate oxidative stress in neuronal cells by regulating glutathione levels, thus providing a protective effect against neurodegeneration.
  • Cardiovascular Implications : Elevated homocysteine levels are a risk factor for cardiovascular diseases. MESH has been shown to lower these levels in experimental models, suggesting its utility in cardiovascular health.
  • Antioxidant Activity : MESH demonstrates antioxidant properties by scavenging free radicals and enhancing endogenous antioxidant defenses, particularly through the modulation of glutathione metabolism.

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